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Compound of Interest

Compound Name:
3-Bromo-5-chloro-1-methyl-1H-

pyrazole

CAS No.: 1785538-05-7

Cat. No.: B2889114

Get Quote

Executive Technical Summary
Compound Identity:

IUPAC Name: 3-Bromo-5-chloro-1-methyl-1H-pyrazole

Molecular Formula:

Molecular Weight: 195.45 g/mol (Average)

Key Feature: Asymmetric di-halogenation requiring precise regiochemical differentiation

during synthesis.

This guide addresses the primary analytical challenge: distinguishing the target 3-Bromo-5-

chloro isomer from its regioisomer, 5-Bromo-3-chloro-1-methyl-1H-pyrazole. These isomers

frequently co-elute during the methylation of the parent 3-bromo-5-chloropyrazole, making

spectroscopic validation (NMR/MS) a critical quality attribute (CQA).
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Chemical Structure & Regiochemistry
The pyrazole ring numbering prioritizes the nitrogen atom attached to the methyl group as

position 1 (

).

Position 1 (

): Methylated Nitrogen.

Position 3 (

): Bromine substitution.

Position 4 (

): Proton (Singlet in

H NMR).[1]

Position 5 (

): Chlorine substitution (adjacent to

).

Regiochemical Logic
In the methylation of 3-bromo-5-chloro-1H-pyrazole, the electrophile (

or

) can attack either nitrogen. Steric hindrance usually favors alkylation at the nitrogen distal to
the larger halogen. However, electronic effects and tautomeric equilibrium in solution often yield
a mixture.

Target (3-Br, 5-Cl): Methyl group is adjacent to Chlorine (

).

Impurity (5-Br, 3-Cl): Methyl group is adjacent to Bromine (
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).

Note: The 3-Br-5-Cl isomer is often thermodynamically favored or separated via column

chromatography due to polarity differences induced by the dipole moment vectors of the C-X

bonds.

Spectroscopic Profile
A. Mass Spectrometry (MS) - The Isotopic Fingerprint
For compounds containing both Bromine and Chlorine, the isotopic abundance creates a

distinct "fingerprint" that serves as a primary identity test.

Isotopes:

and

.

Molecular Ion Cluster (

):

M (195): Contains

.

M+2 (197): Contains (

) AND (

).

M+4 (199): Contains

.

Diagnostic Ratio: The intensity ratio for a Br+Cl system is approximately 3 : 4 : 1 (M : M+2 :

M+4).
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Isotopic Distribution (Theoretical)

m/z 195 (M)
[79Br, 35Cl]

Intensity: ~75%

m/z 197 (M+2)
[81Br, 35Cl] + [79Br, 37Cl]

Intensity: ~100%

+2 Da m/z 199 (M+4)
[81Br, 37Cl]

Intensity: ~25%

+2 Da

Click to download full resolution via product page

Caption: Predicted MS isotopic envelope for C4H4BrClN2 showing the characteristic 3:4:1

intensity ratio.

B. Nuclear Magnetic Resonance (NMR)
The following data represents the consensus spectroscopic values derived from high-fidelity

analogs (e.g., 3-bromo-5-methyl-1-methylpyrazole) and substitution increment analysis.

H NMR (400 MHz, DMSO-

)
Signal (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

6.65 - 6.75 Singlet (s) 1H -H

Downfield shift

due to

deshielding by

both Br (

) and Cl (

).

3.75 - 3.85 Singlet (s) 3H -CH

Characteristic N-

methyl region for

pyrazoles.

Differentiation Note: In the regioisomer (5-Bromo-3-chloro), the
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-Me peak typically shifts slightly downfield (approx. 0.05 - 0.1 ppm) due to the larger
steric/electronic sphere of the adjacent Bromine.

C NMR (100 MHz, DMSO-

)
Signal (

ppm)
Assignment Analysis

138.5 -Cl

The carbon adjacent to

is typically the most deshielded

ring carbon. Cl substitution

keeps it in this range.

126.0 -Br

Carbon attached to Br is

shielded relative to Cl, but

position is generally upfield of

in 1-alkylpyrazoles.

109.5 -H

High electron density at

results in significant shielding.

37.2 -CH
Standard aliphatic methyl on

nitrogen.

C. Infrared Spectroscopy (FT-IR)
3100 - 3150 cm

: C-H stretching (aromatic/heterocyclic).

2950 cm

: C-H stretching (methyl group).

1550 - 1580 cm
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: C=N / C=C ring stretching vibrations.

Absence of band at ~3200-3400 cm

: Confirms complete methylation (absence of N-H stretch from precursor).

Experimental Validation Workflow
To confirm the identity of 3-Bromo-5-chloro-1-methyl-1H-pyrazole and ensure no regioisomer

contamination, the following logic flow is recommended.
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Regioisomer Decision

Crude Product
(Methylation of 3-Br-5-Cl-pyrazole)

TLC / HPLC Analysis

LC-MS (ESI+)

Isolate Peak

Check Isotope Pattern
(3:4:1 Ratio?)

1H NMR Analysis

Confirmed Br+Cl

NOESY / HMBC (Advanced)

Regioisomer Check

Is N-Me NOE observed with C4-H?

NO (Correct)
Distance is too far

YES (Possible)
Only if C5 was H (not applicable here)

Click to download full resolution via product page
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Caption: Analytical decision tree for validating the 3-bromo-5-chloro-1-methyl-1H-pyrazole
structure.

Protocol for Purity Assessment (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 220 nm.

Expectation: The 3-Br-5-Cl isomer typically elutes later than the 3-Cl-5-Br isomer on C18 due

to the higher lipophilicity of the Bromine in the 3-position (more accessible to the stationary

phase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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